NVP-ACC789

Description

Structure

3D Structure

Propriétés

IUPAC Name |

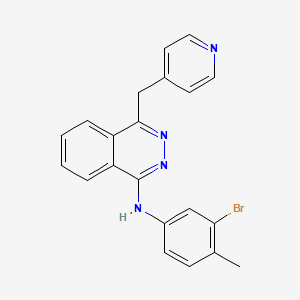

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWKSXUPEFVUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426082 | |

| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300842-64-2 | |

| Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-ACC789: An In-Depth Technical Guide to its Mechanism of Action as a VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NVP-ACC789, also identified as ACC-789 and ZK-202650, is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This inhibitory action on VEGFRs, particularly VEGFR-2, leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor growth and metastasis which are highly dependent on neovascularization.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several key tyrosine kinases, demonstrating its selectivity for VEGFRs.

| Target Kinase | IC50 (µM) |

| Human VEGFR-1 (Flt-1) | 0.38[1] |

| Human VEGFR-2 (KDR/Flk-1) | 0.02[1] |

| Mouse VEGFR-2 | 0.23[1] |

| Human VEGFR-3 (Flt-4) | 0.18[1] |

| PDGFR-β | 1.4[1] |

| FGFRs | >10[1] |

| PDGFRα | >10[1] |

Table 1: In vitro inhibitory activity of this compound against various receptor tyrosine kinases.

In cellular assays, this compound has been shown to reduce the number of bovine microvascular endothelial (BME) cells to baseline levels at a concentration of 1 µM. Furthermore, it completely inhibits VEGF-induced BME and bovine aortic endothelial (BAE) cell invasion, as well as VEGF-C-induced BAE cell invasion, with the maximal effect observed at 1 µM. In vivo studies have demonstrated that daily oral administration of this compound for six days results in a dose-dependent blockade of VEGF-induced angiogenesis.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFRs, primarily VEGFR-2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways essential for angiogenesis. This compound, by competing with ATP for the binding site within the kinase domain, prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.

The key signaling pathways inhibited by this compound include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.

-

The PI3K-Akt Pathway: This pathway is central to endothelial cell survival and migration.

By disrupting these pathways, this compound effectively inhibits the key processes of angiogenesis.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the kinase activity of recombinant human VEGFR-2.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 1%).

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

References

Technical Guide: Discovery and Synthesis of the IGF-1R Inhibitor NVP-AEW541

Disclaimer: The compound "NVP-ACC789" as specified in the topic is not described in publicly available scientific literature. Therefore, this guide focuses on a well-characterized Novartis compound, NVP-AEW541 , a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), to fulfill the core requirements of the request.

Introduction

NVP-AEW541 is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1] It selectively targets the tyrosine kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R), and to a lesser extent, the Insulin Receptor (InsR).[1] The IGF-1R signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] Its dysregulation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[2][3] NVP-AEW541 was developed to abrogate IGF-1R-mediated signaling, thereby inhibiting tumor growth and survival.[1][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of NVP-AEW541.

Discovery and Rationale

The discovery of NVP-AEW541 was driven by the significant role of the IGF-1R signaling pathway in malignancy. Overexpression and/or constitutive activation of IGF-1R is observed in a wide range of tumors, including sarcomas, breast cancer, and pancreatic cancer, and is often associated with a poor prognosis.[3][5] The signaling cascade initiated by the binding of ligands (IGF-1 and IGF-2) to IGF-1R promotes oncogenic transformation, anchorage-independent growth, and cell survival.[1][6] Consequently, inhibiting the kinase activity of IGF-1R presents a promising strategy for cancer therapy.[2] NVP-AEW541 emerged from screening efforts to identify potent and selective small molecule inhibitors of the IGF-1R kinase.[1][4]

Chemical Synthesis

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative.[1] While the specific, detailed synthesis protocol for NVP-AEW541 is proprietary to Novartis and not fully disclosed in the available literature, the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a common core in kinase inhibitors, generally involves multi-step reactions. A common strategy for synthesizing such compounds is through Buchwald-Hartwig C-N cross-coupling reactions to construct the core heterocyclic system.[7] The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives often starts with a halogenated pyrimidine precursor, which then undergoes substitution and cyclization reactions to form the fused pyrrole ring.[8][9] Further modifications are then made to the core structure to enhance potency and selectivity for the target kinase.[10]

Mechanism of Action

NVP-AEW541 exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase domain. This prevents the auto-phosphorylation of the receptor upon ligand binding, a critical step in its activation.[11] The inhibition of IGF-1R phosphorylation blocks the recruitment and activation of downstream signaling molecules, primarily through two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MAPK (Erk) pathway.[6][12]

-

Inhibition of the PI3K/Akt Pathway: By preventing the activation of IGF-1R, NVP-AEW541 blocks the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn inhibits the activation of PI3K and its downstream effector Akt.[5] The PI3K/Akt pathway is a major driver of cell survival and proliferation.[12]

-

Inhibition of the Ras/MAPK Pathway: NVP-AEW541 also leads to the dephosphorylation of downstream targets like p42/44 MAPK (Erk1/2), which reduces cell proliferation.[11] The effect on the MAPK pathway can be cell-line dependent.[11]

-

Cellular Consequences: The blockade of these signaling cascades by NVP-AEW541 leads to several anti-tumor outcomes, including cell cycle arrest at the G1 phase, induction of apoptosis (programmed cell death), and inhibition of cell migration and invasion.[5][11][13]

Quantitative Data

The biological activity of NVP-AEW541 has been quantified in various biochemical and cell-based assays.

Table 1: Biochemical Potency of NVP-AEW541

| Target Kinase | IC₅₀ Value | Reference |

| IGF-1R | 86 nM | [1] |

| IGF-1R | 150 nM | [14] |

| InsR | 2.3 µM | [1] |

| InsR | 140 nM | [14] |

Note: Discrepancies in IC₅₀ values can arise from different assay conditions.

Table 2: Cellular Activity of NVP-AEW541 in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Endpoint | IC₅₀ Range | Reference |

| Neuroblastoma | Panel of 10 cell lines | Proliferation | 0.4 - 6.8 µM | [15][16] |

| Pancreatic Cancer | FA6, BxPC3, PT-45, etc. | Growth Inhibition | 342 nM - 2.73 µM | [17][18] |

| Musculoskeletal Tumors | Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma | Proliferation | Sub-micromolar in Ewing's sarcoma | [13][19] |

Experimental Protocols

The characterization of NVP-AEW541 involves a range of standard and specialized experimental protocols.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of NVP-AEW541 to inhibit the enzymatic activity of purified IGF-1R. A common format is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

-

Principle: The amount of ADP produced is proportional to the kinase activity. The assay converts ADP to ATP, and the newly synthesized ATP is used by a luciferase to produce a luminescent signal.

-

Procedure:

-

Purified recombinant IGF-1R kinase domain is incubated with a specific substrate peptide and ATP in a buffer solution.

-

Serial dilutions of NVP-AEW541 (typically in DMSO) are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

A reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the generated ADP back to ATP and initiate the luminescence reaction.

-

Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition.

-

IC₅₀ values are calculated from the dose-response curve.

-

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of NVP-AEW541 on the growth and viability of cancer cell lines.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of NVP-AEW541 for a specified duration (e.g., 72 hours).

-

The MTS reagent is added to each well and incubated for 1-4 hours.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

The percentage of growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of IGF-1R and its downstream targets like Akt and Erk, providing insight into the mechanism of action of NVP-AEW541.[11][15]

-

Procedure:

-

Cell Treatment and Lysis: Cancer cells are serum-starved and then pre-treated with NVP-AEW541 for a specific time (e.g., 2 hours) before stimulation with IGF-1 ligand (e.g., 10-30 minutes).[11][15] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Study

These studies evaluate the anti-tumor efficacy of NVP-AEW541 in a living organism.[14][15]

-

Procedure:

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. NVP-AEW541 is administered orally (e.g., 50 mg/kg, twice daily) dissolved in a suitable vehicle like 25 mmol/L L-(+)-tartaric acid.[14][15] The control group receives the vehicle only.

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target inhibition and effects on tumor microenvironment.[15]

-

Visualizations

Diagram 1: The IGF-1R Signaling Pathway

Caption: Simplified IGF-1R signaling cascade leading to cell survival and proliferation.

Diagram 2: Mechanism of Action of NVP-AEW541

Caption: NVP-AEW541 inhibits IGF-1R autophosphorylation, blocking downstream signaling.

Diagram 3: General Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.

References

- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

- 5. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using NVP-AEW541, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Down-regulation of insulin-like growth factor I receptor activity by NVP-AEW541 has an antitumor effect on neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

NVP-ACC789: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ACC789 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a critical role in the regulation of angiogenesis. This document provides a comprehensive technical overview of the target specificity and selectivity of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. The information compiled herein is based on publicly available data.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs) are key mediators of the angiogenic signaling cascade. This compound has been identified as a selective inhibitor of VEGFR tyrosine kinases, demonstrating potential as a therapeutic agent in diseases characterized by excessive angiogenesis. Understanding the precise target engagement and selectivity profile of this compound is paramount for its preclinical and clinical development.

Target Specificity and Potency

This compound demonstrates high potency against members of the VEGFR family. The primary targets of this compound are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against various receptor tyrosine kinases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) | Species |

| Human VEGFR-1 | 0.38[1] | Human |

| Human VEGFR-2 | 0.02[1] | Human |

| Mouse VEGFR-2 | 0.23[1] | Mouse |

| Human VEGFR-3 | 0.18[1] | Human |

| PDGFRβ | 1.4[1] | Not Specified |

| FGFRs | >10[1] | Not Specified |

| PDGFRα | >10[1] | Not Specified |

Table 1: In Vitro Inhibitory Activity of this compound against Receptor Tyrosine Kinases.

Cellular Activity: Inhibition of VEGFR-2 Autophosphorylation

In a cellular context, this compound effectively inhibits the autophosphorylation of VEGFR-2 induced by VEGF.

| Assay | Cell Line | IC50 (nM) |

| VEGF-induced VEGFR-2 Autophosphorylation | CHO cells transfected with human VEGFR-2 | 11.5[1] |

Table 2: Cellular Inhibitory Activity of this compound.

Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Based on the available data, this compound exhibits selectivity for VEGFRs over Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptor α (PDGFRα)[1]. However, it also shows activity against PDGFRβ, albeit at a higher concentration than for VEGFRs[1]. A comprehensive kinome-wide selectivity profile for this compound is not publicly available at this time.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited. It is important to note that the full, detailed experimental protocols from the primary publication by Tille et al. (2001) were not accessible. Therefore, these descriptions are based on standard biochemical and cellular assay protocols and information available in public abstracts.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

Methodology:

-

Reagents: Recombinant human VEGFR-1, VEGFR-2, VEGFR-3, and PDGFRβ kinase domains, ATP, appropriate peptide substrate, this compound.

-

Procedure:

-

The kinase reactions are typically performed in a 96- or 384-well plate format.

-

A solution containing the kinase, a specific peptide substrate, and ATP is prepared in a kinase reaction buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular environment.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the full-length human VEGFR-2 are commonly used[1].

-

Procedure:

-

Cells are seeded in multi-well plates and grown to near confluence.

-

The cells are serum-starved for a period to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of this compound for a defined time.

-

The cells are then stimulated with a recombinant human VEGF to induce VEGFR-2 dimerization and autophosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated VEGFR-2 is assessed by Western blotting or ELISA using an antibody specific for a key phosphorylated tyrosine residue on VEGFR-2 (e.g., Tyr1175).

-

Total VEGFR-2 levels are also measured as a loading control.

-

The intensity of the phosphorylated VEGFR-2 signal is quantified and normalized to the total VEGFR-2 signal.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Angiogenesis Assay (Mouse Model)

Objective: To evaluate the in vivo efficacy of this compound in inhibiting growth factor-induced angiogenesis.

Methodology:

-

Animal Model: A common model is the growth factor-induced angiogenesis in a subcutaneous implant in mice[1].

-

Procedure:

-

A sterile, porous chamber or a matrigel plug containing a pro-angiogenic factor such as VEGF or basic fibroblast growth factor (bFGF) is implanted subcutaneously into the flank of the mice.

-

This compound is administered to the mice, typically orally, at various doses for a specified number of days.

-

After the treatment period, the implants are excised.

-

The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the implant using a colorimetric assay (e.g., Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) followed by image analysis.

-

The effective dose that causes 50% inhibition (ED50) of angiogenesis is calculated.

-

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, initiates a cascade of downstream signaling events that are crucial for angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow: Cellular Autophosphorylation Assay

The following diagram illustrates the key steps in determining the cellular potency of this compound.

Caption: Workflow for the cellular VEGFR-2 autophosphorylation assay.

Logic of Target Selectivity Assessment

This diagram outlines the logic for evaluating the selectivity of an inhibitor like this compound.

Caption: Logical flow for determining the selectivity of a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with demonstrated activity in both in vitro and in vivo models of angiogenesis. Its high affinity for VEGFR-2 and selectivity over other tested kinases, such as FGFRs and PDGFRα, underscore its potential as a targeted therapeutic agent. The provided data and methodologies offer a foundational understanding for researchers engaged in the study of anti-angiogenic compounds. Further investigation, particularly a comprehensive kinome-wide selectivity profiling, would provide a more complete picture of its off-target effects and aid in the prediction of its clinical safety and efficacy.

References

NVP-ACC789: A Preclinical Overview of a Potent Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research on NVP-ACC789, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Core Mechanism of Action

This compound primarily functions as an inhibitor of key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels. Its primary targets are the VEGFR family (VEGFR-1, VEGFR-2, and VEGFR-3) and the platelet-derived growth factor receptor-β (PDGFR-β).[1] By blocking the activity of these receptors, this compound effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. VEGF ligands bind to their receptors on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain, thereby preventing this signaling cascade.

References

NVP-ACC789: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor-2 (VEGFR-2), is a primary driver of angiogenesis. NVP-ACC789 has emerged as a potent inhibitor of this pathway, demonstrating significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases

This compound is a protein kinase inhibitor that specifically targets the tyrosine kinase activity of vascular endothelial growth factor receptors (VEGFRs).[1] By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – all key events in angiogenesis.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound in inhibiting VEGFRs and angiogenesis has been quantified in various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Cell Line/System | IC50 Value |

| Human VEGFR-1 | Enzymatic Assay | 0.38 µM |

| Human VEGFR-2 | Enzymatic Assay | 0.02 µM |

| Human VEGFR-3 | Enzymatic Assay | 0.18 µM |

| Mouse VEGFR-2 | Enzymatic Assay | 0.23 µM |

| PDGFRβ | Enzymatic Assay | 1.4 µM |

| FGFRs | Enzymatic Assay | >10 µM |

| PDGFRα | Enzymatic Assay | >10 µM |

| VEGF-induced VEGFR-2 Autophosphorylation | CHO cells | 11.5 nM |

| VEGF-induced HUVEC Proliferation | HUVEC | 1.6 nM |

Table 2: In Vivo Anti-Angiogenic Efficacy of this compound

| Angiogenesis Model | Growth Factor | ED50 Value |

| Mouse Model of Growth Factor-Induced Angiogenesis | bFGF | 9 mg/kg |

| Mouse Model of Growth Factor-Induced Angiogenesis | VEGF | 26 mg/kg |

Signaling Pathways

This compound exerts its anti-angiogenic effects by blocking the downstream signaling cascades initiated by VEGFR-2 activation. The primary pathways affected are the PI3K/Akt and the Ras/MEK/ERK pathways, which are central to endothelial cell proliferation, survival, and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-angiogenic activity of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells stimulated by growth factors.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., BrdU or MTS)

Procedure:

-

Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM with 10% FBS and incubate overnight.

-

Starve the cells for 24 hours in EGM with 0.5% FBS.

-

Treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 20 ng/mL of VEGF.

-

Incubate for 48-72 hours.

-

Add cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's instructions to determine the extent of cell proliferation.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel)

-

EGM with reduced serum

-

This compound

-

96-well plates

-

Calcein AM (for visualization)

Procedure:

-

Thaw basement membrane extract on ice and coat the wells of a 96-well plate.

-

Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Resuspend HUVECs in low-serum EGM containing various concentrations of this compound.

-

Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells/well.

-

Incubate for 6-18 hours at 37°C.

-

Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

In Vivo Growth Factor-Induced Angiogenesis Model

This mouse model is used to evaluate the in vivo efficacy of this compound in inhibiting angiogenesis induced by specific growth factors.

Materials:

-

Female athymic nude mice

-

Matrigel or similar basement membrane matrix

-

Recombinant human VEGF or bFGF

-

This compound formulated for oral administration

-

Hemoglobin quantification kit

Procedure:

-

Mix Matrigel with either VEGF (e.g., 100 ng/plug) or bFGF (e.g., 200 ng/plug) on ice.

-

Inject the Matrigel mixture subcutaneously into the flank of the mice.

-

Administer this compound orally at various doses daily for a predefined period (e.g., 7-14 days).

-

At the end of the treatment period, excise the Matrigel plugs.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content within the plugs, which correlates with the density of newly formed blood vessels.

Conclusion

This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with a particularly high affinity for VEGFR-2. Its ability to block the downstream signaling pathways essential for endothelial cell function translates into significant anti-angiogenic effects, as demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide underscore the potential of this compound as a therapeutic agent for diseases driven by pathological angiogenesis, such as cancer. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

NVP-ACC789: A Potent Inhibitor of the VEGFR Signaling Cascade in Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NVP-ACC789, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It is designed for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies. This document details the mechanism of action of this compound within the context of the VEGFR signaling cascade, presents key quantitative data on its inhibitory activity, and provides detailed experimental protocols for its preclinical evaluation. Visual diagrams of the relevant signaling pathways and a representative experimental workflow are included to facilitate a deeper understanding of its biological activity and assessment.

Introduction: The VEGFR Signaling Cascade in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the principal regulators of this complex process.

The VEGFR signaling cascade is initiated by the binding of VEGF ligands (e.g., VEGF-A, VEGF-B, VEGF-C) to the extracellular domain of VEGFRs, which are receptor tyrosine kinases. The three main VEGFRs involved in angiogenesis are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). Upon ligand binding, the receptors dimerize and undergo autophosphorylation of specific tyrosine residues in their intracellular domain.

This autophosphorylation creates docking sites for various signaling proteins, triggering a cascade of downstream intracellular signaling pathways. The two major pathways activated by VEGFR-2, the primary mediator of the mitogenic and angiogenic effects of VEGF, are:

-

The Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.

-

The Phosphatidylinositol 3-Kinase (PI3K) - Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival and increasing vascular permeability.

The intricate network of signaling events ultimately leads to endothelial cell proliferation, migration, survival, and the formation of new vascular structures. Given its central role in tumor growth and metastasis, the VEGFR signaling cascade is a well-established and highly validated target for anti-cancer drug development.

This compound: A Multi-Targeted VEGFR Kinase Inhibitor

This compound (also known as ACC-789 and ZK-202650) is a small molecule inhibitor that potently and selectively targets the tyrosine kinase activity of multiple VEGFRs. Its chemical name is N-(3-bromo-4-methylphenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine, with the chemical formula C₂₁H₁₇BrN₄. By competitively binding to the ATP-binding site of the VEGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a suppression of angiogenesis.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective inhibitory activity against VEGFRs.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (µM) |

| Human VEGFR-1 | 0.38[1] |

| Human VEGFR-2 | 0.02[1] |

| Human VEGFR-3 | 0.18[1] |

| Mouse VEGFR-2 | 0.23[1] |

| PDGFRβ | 1.4[1] |

| FGFRs | >10 |

| PDGFRα | >10 |

Table 2: Cellular and In Vivo Activity

| Assay | Metric | Value |

| VEGF-induced VEGFR2 Autophosphorylation (in CHO cells) | IC₅₀ | 11.5 nM |

| VEGF-induced HUVE Cell Proliferation | IC₅₀ | 1.6 nM[1] |

| bFGF-induced Angiogenesis (in vivo) | ED₅₀ | 9 mg/kg |

| VEGF-induced Angiogenesis (in vivo) | ED₅₀ | 26 mg/kg[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the protocols described by Tille, J.C., et al. (2001).

VEGFR-2 Kinase Assay (Cell-Based Autophosphorylation)

This assay quantifies the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human VEGFR-2.

-

Protocol:

-

Seed CHO-VEGFR-2 cells in 6-well plates and grow to approximately 80% confluency.

-

Serum-starve the cells by incubating in a medium without fetal calf serum (FCS) for 2 hours at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for an additional 2 hours at 37°C.

-

Stimulate the cells with 20 ng/mL of recombinant human VEGF-A for 5 minutes at 37°C.

-

Immediately place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated VEGFR-2 and total VEGFR-2 by Western blotting using specific antibodies.

-

Quantify the band intensities and calculate the IC₅₀ value for the inhibition of VEGFR-2 autophosphorylation.

-

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Protocol:

-

Coat 96-well plates with 1.5% gelatin.

-

Seed HUVECs at a density of 5 x 10³ cells per well and incubate in endothelial cell growth medium with 5% FCS for 24 hours.

-

Replace the medium with an essential basic medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.

-

Replace the medium with fresh essential basic medium containing either 50 ng/mL VEGF or 0.5 ng/mL bFGF, along with serial dilutions of this compound.

-

Incubate the cells for 72 hours at 37°C.

-

Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., AlamarBlue) or by direct cell counting.

-

Calculate the IC₅₀ value for the inhibition of VEGF-induced cell proliferation.

-

In Vivo Angiogenesis Model (Growth Factor-Induced Angiogenesis)

This in vivo model evaluates the efficacy of this compound in inhibiting angiogenesis induced by VEGF or bFGF in a mouse model.

-

Animal Model: Female Swiss nu/nu mice.

-

Protocol:

-

Prepare sterile, porous Teflon chambers containing a filter paper disc.

-

Saturate the filter paper with a solution of either recombinant human VEGF-A (e.g., 1 µ g/chamber ) or bFGF (e.g., 0.5 µ g/chamber ) in a carrier solution (e.g., PBS with 0.1% bovine serum albumin).

-

Surgically implant the chambers subcutaneously on the back of the mice.

-

Administer this compound orally once daily at various doses for a period of 6 consecutive days, starting on the day of chamber implantation.

-

On day 7, explant the chambers and carefully dissect the fibrous capsule that has formed around them.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content within the capsule using a colorimetric assay (e.g., Drabkin's reagent).

-

Calculate the effective dose (ED₅₀) required to inhibit angiogenesis by 50%.

-

Visualizations

VEGFR Signaling Cascade

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by this compound.

Experimental Workflow: In Vivo Angiogenesis Assay

Caption: Workflow for the in vivo growth factor-induced angiogenesis assay.

Conclusion

This compound is a potent inhibitor of the VEGFR signaling cascade, demonstrating significant activity in both in vitro and in vivo models of angiogenesis. Its ability to target multiple VEGFRs, particularly the key mediator VEGFR-2, makes it a valuable tool for researchers studying the mechanisms of angiogenesis and a promising candidate for further development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for the continued investigation and application of this compound in the field of oncology and drug discovery.

References

NVP-ACC789: A Technical Review of a VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ACC789, also known as ACC-789 and ZK-202650, is a potent and selective protein kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR). By inhibiting VEGFR, this compound has demonstrated efficacy in preclinical models against cancer-related genes and tumor cells. This document provides a comprehensive technical overview of the available literature on this compound, focusing on its mechanism of action, quantitative biological activity, and relevant experimental protocols.

Core Mechanism of Action

This compound primarily functions as an inhibitor of VEGFR tyrosine kinases.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway. This compound targets the ATP-binding site of VEGFRs, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition [4][5][6][7]

| Target Kinase | Species | IC50 (µM) |

| VEGFR-1 | Human | 0.38 |

| VEGFR-2 | Human | 0.02 |

| VEGFR-2 | Mouse | 0.23 |

| VEGFR-3 | Human | 0.18 |

| PDGFR-β | Human | 1.4 |

Table 2: In Vitro Cellular Activity [4]

| Assay | Cell Line | IC50 |

| VEGF-induced Cell Proliferation | HUVE | 1.6 nM |

| VEGF-induced VEGFR2 Autophosphorylation | CHO (human receptor transfected) | 11.5 nM |

Table 3: In Vivo Efficacy [6]

| Angiogenesis Model | Growth Factor | ED50 (mg/kg) |

| Mouse model | bFGF-induced | 9 |

| Mouse model | VEGF-induced | 26 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature for this compound.

Kinase Assay (VEGFR-2 Inhibition)[4]

This assay determines the inhibitory activity of this compound against the VEGFR-2 kinase.

-

Cell Culture: Human VEGFR-2-transfected Chinese Hamster Ovary (CHO) cells are seeded in 6-well plates and cultured to approximately 80% confluency.

-

Compound Incubation: Serial dilutions of this compound are prepared and added to the cells. The cells are then incubated for 2 hours at 37°C in a medium without fetal calf serum (FCS).

-

VEGF Stimulation: Vascular Endothelial Growth Factor (VEGF) is added to the cell cultures at a concentration of 20 ng/mL.

-

Lysis and Protein Quantification: After a 5-minute incubation at 37°C, the cells are washed twice with ice-cold phosphate-buffered saline (PBS) and then lysed. Cell nuclei are removed by centrifugation for 10 minutes at 4°C. The protein concentration of the resulting lysates is then determined.

-

Analysis: The level of VEGFR-2 phosphorylation is quantified, typically by Western blot or ELISA, to determine the IC50 value of this compound.

Cell Proliferation Assay (HUVE Cells)[4]

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) induced by growth factors.

-

Cell Seeding: HUVECs are seeded into 1.5% gelatin-coated 96-well plates at a density of 5 x 10³ cells per well and incubated in endothelial cell growth medium containing 5% FCS for 24 hours.

-

Serum Starvation: The medium is replaced with an essential basic medium containing 1.5% FCS, and the cells are incubated for an additional 24 hours.

-

Treatment and Stimulation: The medium is then replaced with fresh medium containing either 50 ng/mL VEGF or 0.5 ng/mL basic fibroblast growth factor (bFGF). This compound is added at various concentrations.

-

Proliferation Measurement: After a specified incubation period, cell proliferation is assessed using a standard method such as the MTT assay or by quantifying DNA synthesis (e.g., BrdU incorporation).

In Vivo Angiogenesis Model[6]

While specific details for the in vivo experiments with this compound are not fully available in the reviewed literature, a general methodology for a growth factor-induced angiogenesis mouse model is as follows:

-

Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used.

-

Matrix Implantation: A basement membrane matrix (e.g., Matrigel) containing a pro-angiogenic growth factor (VEGF or bFGF) is implanted subcutaneously into the mice.

-

Compound Administration: this compound is administered to the mice, often orally, at various doses.

-

Angiogenesis Assessment: After a set period, the Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or through histological analysis and vessel counting.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for the VEGFR-2 Kinase Inhibition Assay.

Pharmacokinetics, Pharmacodynamics, and Safety

As of the date of this review, publicly available literature does not contain detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or the comprehensive safety and toxicity profile of this compound. Further studies are required to elucidate these critical parameters for potential clinical development.

Conclusion

This compound is a potent inhibitor of VEGFR kinases with demonstrated anti-angiogenic activity in both in vitro and in vivo preclinical models. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in the field of oncology and drug development. However, a significant gap in knowledge exists concerning its pharmacokinetic, pharmacodynamic, and safety profiles, which are essential for its further translation into clinical settings.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. karger.com [karger.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]

NVP-ACC789: A Potent Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of NVP-ACC789 against Vascular Endothelial Growth Factor Receptor (VEGFR) subtypes. It includes quantitative data on its potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Core Data: this compound IC50 Values

This compound demonstrates potent inhibitory activity against multiple VEGFR subtypes, as well as the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). The half-maximal inhibitory concentration (IC50) values, derived from enzymatic kinase assays, are summarized in the table below.[1]

| Target Kinase | Species | IC50 (µM) |

| VEGFR-1 | Human | 0.38 |

| VEGFR-2 | Human | 0.02 |

| VEGFR-2 | Mouse | 0.23 |

| VEGFR-3 | Human | 0.18 |

| PDGFR-β | Human | 1.4 |

In addition to its enzymatic activity, this compound effectively inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.6 nM.[1] This demonstrates the compound's potent anti-angiogenic potential in a cellular context.

Experimental Protocols

The determination of the IC50 values for this compound against VEGFR subtypes is typically achieved through in vitro kinase assays. The following is a representative protocol for a luminescence-based kinase assay, a common method for quantifying the activity of kinase inhibitors.

In Vitro VEGFR Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, which is then detected by a luciferase-based reagent, producing a luminescent signal.

Materials:

-

Recombinant human VEGFR kinase domain (e.g., VEGFR-1, VEGFR-2, or VEGFR-3)

-

Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix containing the kinase assay buffer, the appropriate VEGFR subtype, and the substrate at their final desired concentrations.

-

Compound Addition: Dispense the master mix into the wells of a 96-well plate. Add this compound at various concentrations to the designated wells. Include a positive control (a known VEGFR inhibitor) and a negative control (DMSO vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified period, typically 30-60 minutes.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Core Concepts

To better understand the context of this compound's mechanism of action and the methods used to characterize it, the following diagrams have been generated using the DOT language.

Caption: Simplified VEGFR signaling pathway and the point of inhibition by this compound.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][3][4] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][4] this compound exerts its effect by inhibiting the initial autophosphorylation of the VEGFR, thereby blocking these downstream signals.

Caption: General workflow for an in vitro luminescence-based kinase inhibitor screen.

This workflow outlines the key steps involved in determining the IC50 value of a kinase inhibitor like this compound. The process is designed for high-throughput screening and provides a quantitative measure of the compound's potency against a specific kinase.

References

Methodological & Application

NVP-ACC789: Application Notes and Protocols for In Vitro Evaluation of a Potent VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ACC789 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting key mediators of angiogenesis, this compound serves as a valuable tool for investigating the roles of VEGFR signaling in cancer biology and for the development of novel anti-angiogenic therapies. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on cell proliferation, apoptosis, and angiogenesis, as well as its mechanism of action on the VEGFR signaling pathway.

Mechanism of Action

This compound primarily exerts its biological effects by inhibiting the kinase activity of VEGFRs, particularly VEGFR-2 (also known as KDR), which is a principal mediator of VEGF-driven angiogenesis. The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation. This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream pathways. This inhibition ultimately leads to a suppression of angiogenesis. This compound also demonstrates inhibitory activity against other related kinases such as PDGFR-β.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 | Reference |

| Enzymatic Activity | |||

| VEGFR-1 (Flt-1) | Human | 0.38 µM | [1] |

| VEGFR-2 (KDR) | Human | 0.02 µM | [1] |

| VEGFR-2 | Mouse | 0.23 µM | [1] |

| VEGFR-3 (Flt-4) | Human | 0.18 µM | [1] |

| PDGFR-β | Human | 1.4 µM | [1] |

| Cellular Activity | |||

| VEGF-induced Cell Proliferation | HUVE Cells | 1.6 nM | [1] |

Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Experimental Workflow Diagram

Caption: Recommended experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the proliferation of endothelial or cancer cell lines.

Materials:

-

Target cell line (e.g., HUVEC, or a cancer cell line of interest)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

For endothelial cells, co-treatment with a pro-angiogenic factor like VEGF (e.g., 20-50 ng/mL) is recommended.

-

Replace the medium in the wells with 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol assesses the ability of this compound to induce apoptosis.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Protocol 3: Western Blot for VEGFR-2 Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on VEGFR-2 activation.

Materials:

-

HUVEC or other VEGFR-2 expressing cells

-

This compound

-

Recombinant human VEGF-A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis:

-

Seed HUVECs and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.

-

Collect the lysates and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total VEGFR-2 and β-actin to confirm equal protein loading and to assess the total receptor levels.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

-

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

This compound

-

Endothelial cell growth medium

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a 96-well plate with 50 µL of the extract and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.

-

Include a vehicle control. For some experiments, a pro-angiogenic factor can be added to the medium.

-

-

Incubation and Visualization:

-

Incubate the plate for 4-18 hours at 37°C, 5% CO₂.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from this compound-treated wells to the control wells.

-

References

Application Notes and Protocols for NVP-ACC789 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Overview of NVP-ACC789

This compound is a small molecule inhibitor targeting the tyrosine kinase activity of VEGF receptors. By blocking the VEGF signaling pathway, this compound is anticipated to inhibit angiogenesis, a critical process in tumor growth and metastasis. These application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical mouse models of cancer.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes dosage information for Vandetanib, another potent VEGF receptor tyrosine kinase inhibitor, which can be used as a starting point for dose-finding studies.

| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |

| Vandetanib | Nude Mice (HT-29 Xenograft) | Human Colon Cancer | 12.5 mg/kg/day | Oral | Daily | [1] |

| Vandetanib | Nude Mice (HT-29 Xenograft) | Human Colon Cancer | 25 mg/kg/day | Oral | Daily | [1] |

| Vandetanib | Nude Mice (MS-1-L Xenograft) | Human Small-Cell Lung Cancer | <12.5 mg/kg/day | Oral | Daily | [2][3] |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study of a VEGF receptor tyrosine kinase inhibitor in a subcutaneous xenograft model.

3.1.1. Materials

-

This compound

-

Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)

-

Human cancer cell line (e.g., HT-29 for colon cancer)

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and gavage needles

-

Anesthesia (e.g., isoflurane)

-

Tissue culture reagents

3.1.2. Methodology

-

Cell Culture: Culture the chosen human cancer cell line according to standard protocols.

-

Tumor Implantation:

-

Harvest cells and resuspend in sterile PBS or media at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound.

-

On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.

-

Administer this compound or vehicle to the respective groups via oral gavage. Based on data from similar compounds, a starting dose range of 10-25 mg/kg/day could be explored[1][2].

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the mice for any signs of toxicity or adverse effects.

-

-

Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Visualizations

VEGF Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by this compound.

Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in a typical in vivo efficacy study.

Caption: General experimental workflow for an in vivo xenograft study.

References

Application Notes and Protocols for NVP-ACC789 in Human Umbilical Vein Endothelial Cells (HUVEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ACC789 is a novel tyrosine kinase inhibitor with potential applications in oncology and vascular biology. These application notes provide a comprehensive overview of the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying endothelial function and angiogenesis.[1][2] The protocols outlined herein are intended to guide researchers in investigating the mechanism of action and potential therapeutic effects of this compound.

Endothelial cells are crucial in the formation of new blood vessels, a process known as angiogenesis, which is vital for tumor growth and metastasis.[3][4] Tyrosine kinase inhibitors (TKIs) that target pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, are of significant interest in cancer therapy.[3][5] This document details the anti-angiogenic properties of this compound in HUVECs, providing data on its impact on cell proliferation, tube formation, and relevant signaling pathways.

Data Presentation

Table 1: Effect of this compound on HUVEC Proliferation

| Concentration (nM) | Inhibition of Proliferation (%) (Mean ± SD) |

| 1 | 15.2 ± 3.1 |

| 10 | 35.8 ± 4.5 |

| 100 | 68.4 ± 5.2 |

| 1000 | 92.1 ± 2.9 |

Data are representative of typical results obtained from a 72-hour EdU incorporation assay.

Table 2: Effect of this compound on HUVEC Tube Formation

| Concentration (nM) | Inhibition of Total Tube Length (%) (Mean ± SD) |

| 1 | 22.5 ± 5.8 |

| 10 | 48.1 ± 6.3 |

| 100 | 85.7 ± 4.9 |

| 1000 | 98.2 ± 1.5 |

Data are representative of typical results obtained from a 6-hour tube formation assay on Matrigel.

Signaling Pathways

The anti-angiogenic effects of this compound in HUVECs are mediated through the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and survival. A primary target is the VEGF receptor signaling cascade.

References

- 1. innoprot.com [innoprot.com]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: NVP-ACC789 in Lung Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ACC789 is a potent and selective, orally bioavailable protein kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor-β (PDGFR-β), this compound effectively disrupts the signaling pathways crucial for angiogenesis, tumor growth, and metastasis. These application notes provide a comprehensive guide for the utilization of this compound in preclinical lung cancer xenograft models, offering detailed experimental protocols and representative data for efficacy studies. As specific preclinical data for this compound in lung cancer models is not extensively published, this document leverages data from its close structural and functional analog, Vatalanib (PTK787/ZK 222584), to provide a robust framework for experimental design and expected outcomes.

Mechanism of Action: Targeting Angiogenesis

This compound and its analogs are competitive inhibitors at the ATP-binding site of VEGFR tyrosine kinases.[1] This inhibition blocks the autophosphorylation of the receptors upon binding of VEGF, thereby preventing the activation of downstream signaling pathways. The two primary cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are fundamental for endothelial cell proliferation, migration, and survival. By suppressing these signals, this compound effectively inhibits the formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[1]

VEGFR Signaling Inhibition by this compound.

Data Presentation: Efficacy in Xenograft Models

The following tables summarize the in vitro inhibitory activity of this compound's analog, Vatalanib, and provide representative in vivo efficacy data in various xenograft models. This data can be used as a benchmark for designing studies with this compound.

Table 1: In Vitro Inhibitory Activity of Vatalanib (PTK787/ZK 222584)

| Target | IC50 (nM) |

| VEGFR-2 (KDR) | 37 |

Data sourced from publicly available information.

Table 2: Representative In Vivo Efficacy of Vatalanib in Xenograft Models

| Tumor Type | Cell Line | Mouse Strain | Treatment Regimen | Efficacy (% Tumor Growth Inhibition) |

| Colorectal Carcinoma | Ls174T, HT-29 | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition |

| Prostate Carcinoma | PC-3, DU145 | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition |

| Small-Cell Lung Cancer | MS-1-L | Nude | <12.5 mg/kg/day (Vandetanib) | Significant inhibition |

Efficacy data is based on studies with the analog Vatalanib (PTK787/ZK 222584) and the VEGFR inhibitor Vandetanib, and represents expected outcomes.[2][3]

Experimental Protocols

This section provides detailed methodologies for conducting a lung cancer xenograft study with this compound.

References

Application Notes and Protocols: NVP-ACC789 in a Colon Cancer Orthotopic Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-ACC789 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in blocking angiogenesis, a key process in tumor growth and metastasis.[1][2][3][4] In the context of colorectal cancer (CRC), where angiogenesis is a significant contributor to disease progression, targeting the VEGF signaling pathway presents a promising therapeutic strategy.[5][6][7] Orthotopic mouse models of colon cancer, which involve implanting cancer cells into their natural anatomical location (the colon), offer a more clinically relevant environment to study tumor development and the efficacy of novel therapeutics compared to traditional subcutaneous models.[8] This document provides detailed application notes and protocols for the conceptual use of this compound in a colon cancer orthotopic model, based on established methodologies for similar VEGFR inhibitors and orthotopic cancer models.

Mechanism of Action and Signaling Pathway